molecular formula C9H5Cl2NO2 B13693351 6,7-Dichloro-3-hydroxyquinolin-2(1h)-one

6,7-Dichloro-3-hydroxyquinolin-2(1h)-one

Cat. No.: B13693351
M. Wt: 230.04 g/mol
InChI Key: QCJYURSDFRDAIR-UHFFFAOYSA-N
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Description

6,7-Dichloro-3-hydroxyquinolin-2(1h)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-3-hydroxyquinolin-2(1h)-one typically involves the chlorination of 3-hydroxyquinolin-2(1h)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating infections or cancer.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-3-hydroxyquinolin-2(1h)-one may involve interactions with specific molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group can form hydrogen bonds or electrostatic interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of microbial enzymes or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoline: Lacks the hydroxyl group, leading to different chemical properties.

    3-Hydroxyquinolin-2(1h)-one: Lacks the chlorine atoms, affecting its reactivity and biological activity.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness

6,7-Dichloro-3-hydroxyquinolin-2(1h)-one’s unique combination of chlorine atoms and a hydroxyl group may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

6,7-dichloro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-8(13)9(14)12-7(4)3-6(5)11/h1-3,13H,(H,12,14)

InChI Key

QCJYURSDFRDAIR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=CC(=C1Cl)Cl)O

Origin of Product

United States

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